molecular formula C13H16ClF3N2O2 B2820001 (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride CAS No. 2377004-36-7

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2820001
CAS No.: 2377004-36-7
M. Wt: 324.73
InChI Key: UXQXLSZQJMYRPO-RFVHGSKJSA-N
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Description

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride is a chemical compound known for its unique trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with (2R)-pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The trifluoroethoxy group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzoic acid, while reduction may produce the corresponding amine derivative.

Scientific Research Applications

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)aniline
  • (2R)-Pyrrolidine-2-carboxylic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles

Uniqueness

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound features a trifluoroethoxy group that enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅F₃N₂O₂
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 1915416-48-6

The biological activity of this compound is largely attributed to the trifluoroethoxy group, which enhances binding affinity to specific enzymes and receptors. This modification can modulate various signaling pathways, contributing to its pharmacological effects. The compound's mechanism may involve:

  • Interaction with protein targets leading to altered enzymatic activity.
  • Modulation of receptor activity affecting cellular signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties and effects on neurological pathways.

Anticancer Activity

Recent studies have explored the compound's efficacy against cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting glioblastoma cells. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism
5bLN22910.5Apoptosis induction via mitochondrial pathway
5cLN2298.9Cell cycle arrest at G1 phase
5eLN2297.4Inhibition of VEGFR-2 signaling

These findings suggest that compounds with trifluoroethoxy substitutions can significantly inhibit tumor growth and induce apoptosis in glioblastoma cells.

Neurological Effects

The compound's structural characteristics may also confer neuroprotective properties. Studies indicate potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoroethyl group has been shown to enhance the potency of compounds targeting these receptors.

Case Studies

  • Study on Glioblastoma Treatment :
    • Objective : Evaluate the efficacy of (2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine derivatives in glioblastoma.
    • Methods : MTT assay and colony formation assays were employed on LN229 cell lines.
    • Results : Compounds exhibited significant cytotoxicity with IC50 values ranging from 7.4 µM to 10.5 µM.
  • Neuropharmacological Assessment :
    • Objective : Investigate the impact on serotonin uptake.
    • Methods : Radiolabeled serotonin uptake assays were conducted.
    • Results : The presence of the trifluoroethoxy group increased serotonin reuptake inhibition by up to sixfold compared to non-fluorinated analogs.

Properties

IUPAC Name

(2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)8-20-10-5-3-9(4-6-10)18-12(19)11-2-1-7-17-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXLSZQJMYRPO-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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